Phenyl sulfoxides
Phenyl sulfoxides are a class of organic compounds characterized by the presence of a sulfur atom bonded to an aryl ring, specifically through an oxygen bridge. These compounds exhibit diverse structural and physical properties depending on the substituents attached to both the phenyl group and the sulfur moiety. They find applications in various fields including pharmaceuticals, agrochemicals, and synthetic intermediates due to their unique reactivity. In drug design, phenyl sulfoxides can serve as functional groups for modifying the pharmacological properties of compounds by altering their solubility or interaction with biological targets. Additionally, they are valuable in organic synthesis, providing a versatile platform for constructing complex molecular structures through various coupling reactions and derivatization steps.

構造 | 化学名 | CAS | MF |
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1-Chloro-4-(phenylsulfinyl)benzene | 2184973-82-6 | C12H9ClOS |
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N-ALLYL-2-PHENYL-6-[(PHENYLSULFINYL)METHYL]-4-PYRIMIDINAMINE | 477709-98-1 | C20H19N3OS |
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(R)-O-Anisyl phenyl sulfoxide | 60301-04-4 | C13H12O2S |
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(4-METHYLPHENYL)(OXO)(2-PHENOXYETHYL)-LAMBDA4-SULFANE | 28611-92-9 | C15H16O2S |
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1,1′-Sulfinylbis[3,5-difluorobenzene | 2055858-27-8 | C12H6F4OS |
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(4-Chlorophenyl){4-[(4-chlorophenyl)sulfinyl]butyl}oxo-lambda~4~-sulfane | 338792-57-7 | C16H16Cl2O2S2 |
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1,4-dichloro-2-(2-chloroethanesulfinyl)benzene | 1172485-75-4 | C8H7Cl3OS |
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56069-41-1 | C14H11ClOS | |
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Benzene, 1-bromo-4-[(2-chloroethyl)sulfinyl]- | 1172242-95-3 | C8H8BrClOS |
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1-Chloro-4-(methylsulfinyl)benzene | 934-73-6 | C7H7ClOS |
関連文献
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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